2-[(2S,3R,4R,5S,6R)-6-[[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one
Beschreibung
Polygalaxanthone III is a xanthone glucoside isolated from the roots of Polygala japonica Houtt. This compound has garnered attention due to its significant anti-inflammatory properties and potential therapeutic applications .
Eigenschaften
Molekularformel |
C25H28O15 |
|---|---|
Molekulargewicht |
568.5 g/mol |
IUPAC-Name |
2-[(2S,3R,4R,5S,6R)-6-[[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one |
InChI |
InChI=1S/C25H28O15/c1-36-12-2-8-11(3-9(12)27)39-13-4-10(28)15(19(31)16(13)17(8)29)22-21(33)20(32)18(30)14(40-22)5-37-24-23(34)25(35,6-26)7-38-24/h2-4,14,18,20-24,26-28,30-35H,5-7H2,1H3/t14-,18-,20+,21-,22+,23+,24?,25-/m1/s1 |
InChI-Schlüssel |
LLJUCXMVRPAONX-MNGJIHDHSA-N |
Isomerische SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O)O |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Polygalaxanthone III can be extracted from the roots of Polygala japonica Houtt. The extraction process typically involves the use of solvents such as methanol or ethanol. The compound can also be synthesized through chemical reactions involving xanthone glucosides. The synthetic route often includes glycosylation reactions, where xanthone derivatives are reacted with glucose under specific conditions .
Analyse Chemischer Reaktionen
Polygalaxanthone III undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of the glucoside bond.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a model compound for studying xanthone glucosides and their derivatives.
Biology: The compound has shown significant anti-inflammatory and antioxidant properties, making it a candidate for treating inflammatory diseases.
Industry: The compound’s antioxidant properties make it useful in the formulation of skincare products.
Wirkmechanismus
Polygalaxanthone III exerts its effects primarily through the STAT3 pathway. It activates the phosphorylation of STAT3, which in turn regulates the expression of various genes involved in inflammation and cell proliferation. This mechanism is crucial for its anti-inflammatory and wound-healing properties .
Vergleich Mit ähnlichen Verbindungen
Polygalaxanthone III is unique among xanthone glucosides due to its specific structure and biological activities. Similar compounds include:
Mangiferin: Another xanthone glucoside with antioxidant and anti-inflammatory properties.
Bellidifolin: Known for its anti-diabetic and antioxidant activities.
Swertianin: Exhibits anti-inflammatory and hepatoprotective effects.
Polygalaxanthone III stands out due to its potent anti-inflammatory effects and its ability to modulate the STAT3 pathway, which is not commonly observed in other xanthone glucosides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
